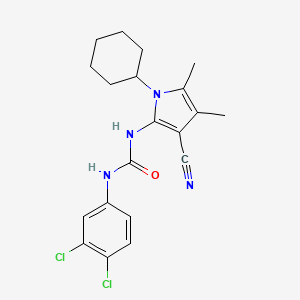
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea, also known as CDK inhibitor CYC065, is a small molecule drug that has been extensively researched for its potential role in cancer treatment. This compound belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are molecules that target CDKs, a family of proteins that play a critical role in cell division and proliferation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carboxylic acid with 3,4-dichloroaniline to form the intermediate, which is then treated with N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) to obtain the final product.
Starting Materials
3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carboxylic acid, 3,4-dichloroaniline, N,N'-diisopropylcarbodiimide (DIC), N,N-dimethylformamide (DMF)
Reaction
Step 1: 3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3,4-dichloroaniline in the presence of triethylamine and dichloromethane to form the intermediate., Step 3: The intermediate is then treated with N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) to obtain the final product, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea.
Mecanismo De Acción
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 exerts its anti-cancer effects by inhibiting the activity of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 is a protein that plays a critical role in the G1/S transition of the cell cycle, while 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9 is involved in the regulation of transcription elongation. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Efectos Bioquímicos Y Fisiológicos
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has also been shown to inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 is its selectivity for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, which makes it a promising candidate for cancer treatment. However, like all drugs, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has limitations. One limitation is its potential toxicity, which can limit its use in clinical settings. Additionally, the effectiveness of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 may vary depending on the type of cancer being treated.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. One area of interest is the development of combination therapies that combine 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. Finally, further research is needed to determine the optimal dosing and administration schedule for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 in clinical settings.
Aplicaciones Científicas De Investigación
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can selectively inhibit 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, two key regulators of cell proliferation and transcription, respectively. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Propiedades
IUPAC Name |
1-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O/c1-12-13(2)26(15-6-4-3-5-7-15)19(16(12)11-23)25-20(27)24-14-8-9-17(21)18(22)10-14/h8-10,15H,3-7H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUZRSUOWOCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
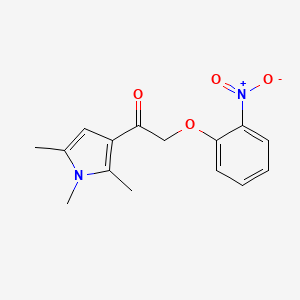
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
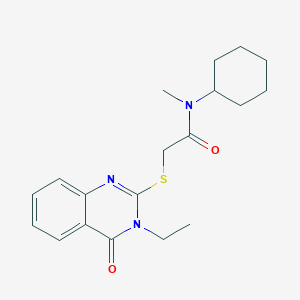
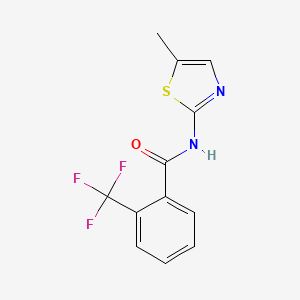

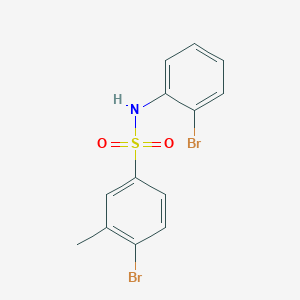
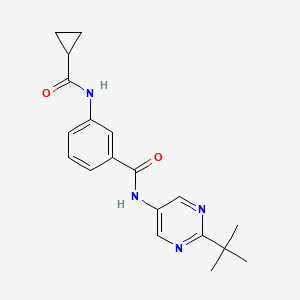
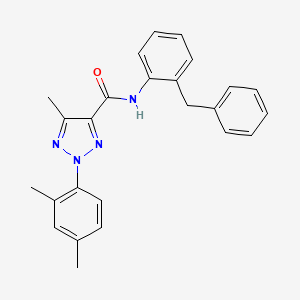
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)